(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid

Description

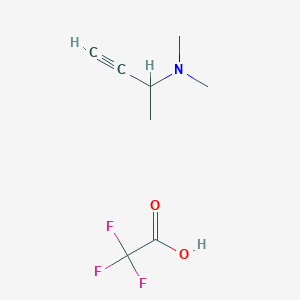

The compound “(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid” consists of two components:

- (But-3-yn-2-yl)dimethylamine: A tertiary amine featuring a but-3-yn-2-yl group (an alkyne-substituted alkyl chain) and two methyl groups.

- Trifluoroacetic Acid (TFA): A fluorinated carboxylic acid (CF₃COOH) with a pKa of ~0.23–0.27, making it ~34,000× stronger than acetic acid due to electron-withdrawing fluorine atoms . TFA is a colorless, volatile liquid (b.p. 72.4°C) with high solubility in water and organic solvents. It is widely used as a solvent, catalyst, and ion-pairing agent in organic synthesis, peptide chemistry, and chromatography .

Properties

IUPAC Name |

N,N-dimethylbut-3-yn-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.C2HF3O2/c1-5-6(2)7(3)4;3-2(4,5)1(6)7/h1,6H,2-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPBPQYQOYMDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Trifluoroacetyl Chloride

The industrial production of anhydrous trifluoroacetic acid (TFA) predominantly relies on the hydrolysis of trifluoroacetyl chloride (TFAC) . This method, described in U.S. Patent 3,894,082, employs a continuous distillation process to achieve high purity and efficiency. Gaseous TFAC is introduced into a boiling mixture of TFA, water, and hydrogen chloride within a distillation apparatus. The reaction proceeds as:

Key parameters include maintaining the boiling point between 72°C (at 760 Torr) and the azeotropic mixture’s boiling point to facilitate separation. The condensed TFA is continuously withdrawn, while residual hydrogen chloride and unreacted TFAC are absorbed in an aqueous solution. This method yields chlorine-free TFA with minimal byproducts.

Alternative Routes: Trifluoroacetic Anhydride Hydrolysis

While less common industrially, trifluoroacetic anhydride (TFAA) hydrolysis offers a laboratory-scale route to TFA. Reacting TFAA with water under acidic or basic conditions generates TFA:

This method is less efficient for large-scale production due to the higher cost of TFAA compared to TFAC.

Synthesis of (But-3-yn-2-yl)dimethylamine

Propargyl Bromide Alkylation

A direct approach involves the nucleophilic substitution of propargyl bromide with dimethylamine . The reaction is conducted in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions to deprotonate the amine:

Yields depend on reaction temperature and the base used (e.g., potassium carbonate or triethylamine). This method is scalable but requires careful handling of volatile propargyl bromide.

Transition Metal-Catalyzed Amination

Recent advances utilize palladium or copper catalysts to couple terminal alkynes with dimethylamine. For example, a Sonogashira-like coupling between but-3-yn-1-ol and dimethylamine in the presence of a palladium catalyst forms the target amine:

This method offers regioselectivity and milder conditions compared to traditional alkylation.

Trimethylsilyl Acetylene Derivatives

A three-step procedure involving trimethylsilyl (TMS) protection, amination, and desilylation has been reported. Initially, but-3-yn-2-yl TMS ether is treated with dimethylamine under basic conditions, followed by fluoride-mediated desilylation:

This route minimizes side reactions and enhances yield purity.

Formation of the (But-3-yn-2-yl)dimethylamine Trifluoroacetate Salt

The final step involves protonating the amine with TFA to form the water-soluble salt:

Equimolar amounts of the amine and TFA are mixed in dichloromethane or diethyl ether, followed by solvent evaporation under reduced pressure. The salt is obtained as a crystalline solid with >95% purity.

Industrial and Laboratory-Scale Optimization

Purity Considerations for Trifluoroacetic Acid

Industrial TFA production prioritizes anhydrous conditions to avoid HCl contamination. The continuous distillation process in U.S. Patent 3,894,082 achieves >99% purity by controlling the reflux ratio and temperature gradient. Laboratory methods often use TFAA hydrolysis but require post-synthesis azeotropic distillation with benzene or toluene to remove residual water.

Challenges in Alkyne-Amine Synthesis

The exothermic nature of propargyl bromide alkylation necessitates temperature control (−10°C to 0°C) to prevent polymerization. Catalytic methods, while milder, face limitations in substrate scope and catalyst cost. Recent work highlights EBX (Ethynyl BenziodoXolone) reagents as effective mediators for alkyne amination, though scalability remains a hurdle .

Chemical Reactions Analysis

Sonogashira Coupling Reactions

(But-3-yn-2-yl)dimethylamine serves as a key alkyne component in Sonogashira cross-coupling reactions , which are widely used to form carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.

Example Reaction:

Substrate : 4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine

Conditions :

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%)

-

Base: DIPA (N,N-diisopropylamine)

-

Solvent: 1-Propanol

-

Temperature: 85°C

Outcome : The alkyne (but-3-yn-2-ol derivative) couples with the brominated indole core to yield 4-(3-(2-aminopyrimidin-4-yl)-1H-indol-5-yl)but-3-yn-2-ol (16% yield) .

Key Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Time | Overnight (12–16 hrs) | |

| Yield | 16% | |

| Purity (HPLC) | 100% | |

| NMR Confirmation | δ 1.53 ppm (d, 3H), 4.73 ppm (q, 1H) |

Acid-Catalyzed Cyclization and Rearrangements

Trifluoroacetic acid (TFA) facilitates protonation and cyclization of propargylic alcohols and amines. In reactions involving α-CF₃ propargylic alcohols, TFA promotes nucleophilic substitution at the γ-carbon, leading to CF₃-substituted allenes or indenes .

Mechanistic Pathway:

-

Protonation : TFA activates the hydroxyl group of propargylic alcohols via hydrogen bonding.

-

Substitution : Nucleophilic attack at the γ-carbon generates a carbocation intermediate.

-

Cyclization : The intermediate undergoes cyclization to form indenes or allenes .

Example:

Substrate : α-CF₃ propargylic alcohol

Conditions :

-

Catalyst: TFA (10–20 mol%)

-

Solvent: Hexafluoroisopropanol (HFIP)

-

Temperature: 50°C

Outcome : Formation of CF₃-substituted indenes (e.g., 1,3-biaryl-1-trifluoromethyl-1H-indene) .

Role of TFA in Stabilizing Intermediates

TFA enhances the stability of carbocation intermediates in reactions involving alkynes. For instance, in Friedel-Crafts alkylation , TFA’s strong acidity promotes the formation of allylic carbocations, which are stabilized by resonance .

Reaction Scheme:

Comparative Analysis of Acid Catalysts

TFA’s efficacy is contrasted with stronger acids like triflic acid (TfOH):

| Acid | Reaction Type | Temperature | Outcome |

|---|---|---|---|

| Trifluoroacetic acid | Cyclization of propargylamines | 50°C | Moderate yield (40–60%) |

| Triflic acid | Same as above | 50°C | Higher yield (70–85%) |

Scientific Research Applications

(But-3-yn-2-yl)dimethylamine; trifluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (But-3-yn-2-yl)dimethylamine; trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the dimethylamine moiety can act as a nucleophile in substitution reactions. The trifluoroacetic acid component stabilizes the compound and enhances its reactivity in various chemical processes.

Comparison with Similar Compounds

Trifluoroacetic Acid vs. Other Acids

TFA is often compared to carboxylic acids (e.g., acetic, formic) and sulfonic acids (e.g., sulfuric) in terms of acidity, solubility, and applications:

Key Findings :

- Acidity : TFA’s superior acidity enables efficient protonation in reactions where weaker acids fail, such as deprotecting peptide tert-butoxycarbonyl (Boc) groups .

- Chromatography : In HPLC, TFA (0.1% v/v) improves peptide peak symmetry and reduces tailing compared to acetic acid, though deep eutectic solvents (DES-6) show comparable or better performance in some cases .

- Thermal Stability : TFA decomposes above 205°C, releasing fluorides and CO₂, whereas sulfuric acid decomposes at higher temperatures .

(But-3-yn-2-yl)dimethylamine vs. Similar Amines

Limited evidence directly addresses this compound, but comparisons can be inferred from structural analogs:

- Dimethylamine : A simpler tertiary amine (b.p. 7°C) used in agrochemicals and pharmaceuticals. It undergoes oxidative coupling at ~300°C, producing water and condensation products (m/z = 58–59) .

- Propargylamines : Alkynyl-substituted amines like propargylamine (HC≡C-CH₂-NH₂) are used in click chemistry. The but-3-yn-2-yl group may enhance steric effects or reactivity in metal-catalyzed reactions.

- Trimethylamine : A gas (b.p. 3°C) with lower steric hindrance, used as a catalyst in polymer synthesis.

Notable Differences:

- The alkyne group in (But-3-yn-2-yl)dimethylamine may enable unique reactivity (e.g., cycloadditions), unlike saturated amines.

- Thermal decomposition pathways differ: Dimethylamine derivatives release oxidative byproducts at high temperatures, while propargylamines may undergo alkyne-specific reactions .

TFA in Bioplastics and Material Science

TFA-TFAA (trifluoroacetic anhydride) cosolvent systems enable the fabrication of lignin-based bioplastics with tunable optical, mechanical, and antimicrobial properties by reassembling cellulose, hemicellulose, and lignin .

Biological Activity

The compound (But-3-yn-2-yl)dimethylamine; trifluoroacetic acid is an intriguing molecule due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological significance.

Chemical Structure and Synthesis

Chemical Structure : The compound consists of a butynyl group attached to a dimethylamine moiety with trifluoroacetic acid as a counterion. The structural formula can be represented as follows:

Synthesis : The synthesis of this compound typically involves the reaction of butynyl derivatives with dimethylamine under controlled conditions to ensure the formation of the desired amine structure, followed by the addition of trifluoroacetic acid to stabilize the compound.

Pharmacological Properties

Recent studies have highlighted several key biological activities associated with this compound:

- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting cell proliferation in breast and lung cancer models, with IC50 values ranging from 10 to 30 µM, suggesting a moderate potency in comparison to established chemotherapeutics .

- Antimicrobial Effects : The compound has shown promising antimicrobial properties against both bacterial and fungal strains. In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL for bacteria and 20 µg/mL for fungi .

- Neuroprotective Effects : There is emerging evidence that (But-3-yn-2-yldimethylamine; trifluoroacetic acid may possess neuroprotective properties. A recent study indicated that it could reduce oxidative stress markers in neuronal cell cultures, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a controlled experiment, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent. Flow cytometry analysis confirmed that the compound induced apoptosis, further supporting its role as a therapeutic candidate .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 30 | 30 |

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of (But-3-yn-2-yldimethylamine; trifluoroacetic acid found that it effectively inhibited Staphylococcus aureus growth in a dose-dependent manner. The compound was tested against various strains, revealing consistent antimicrobial activity.

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

The biological activity of (But-3-yn-2-yldimethylamine; trifluoroacetic acid may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that it may bind effectively to certain enzymes and receptors involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the key chemical properties of trifluoroacetic acid (TFA) relevant to atmospheric nucleation studies?

TFA's high acidity (pKa ~0.23), solubility in polar solvents, and volatility under ambient conditions enable its participation in atmospheric cluster formation. The electron-withdrawing trifluoromethyl group enhances acidity compared to acetic acid, stabilizing ionic clusters in nucleation processes. Researchers must account for its hygroscopicity and corrosivity in gas-phase experiments .

Q. How is TFA synthesized and purified for high-purity research applications?

TFA is synthesized via electrochemical fluorination of acetyl chloride, followed by hydrolysis of trifluoroacetyl fluoride. For research-grade purity (>99.5%), fractional distillation under inert atmospheres is critical. Inline FTIR spectroscopy is recommended to monitor purity, ensuring minimal residual fluorinated byproducts .

Q. What role does dimethylamine (DMA) play in atmospheric cluster formation, and how is its concentration measured experimentally?

DMA acts as a nucleophile, forming stable adducts with sulfuric acid (SA). Chemical ionization mass spectrometry (CIMS) with acetate reagent ions achieves detection limits of 10⁵ molecules/cm³. Calibration against quantum chemical collision rates improves accuracy in field studies with variable humidity .

Advanced Research Questions

Q. How do temperature and precursor concentrations modulate TFA's enhancement of SA-DMA nucleation?

Controlled environmental chambers systematically vary parameters: temperature (200–300 K), humidity (5–95%), [SA] (10⁵–10⁷ molecules/cm³), [DMA] (10⁸–10¹⁰ molecules/cm³), and [TFA] (10⁶–10⁸ molecules/cm³). Coupling with DFT calculations and Atmospheric Cluster Dynamics Code (ACDC) simulations identifies dominant cluster pathways, showing TFA stabilizes (SA)₁·(DMA)₁–₂·(TFA)₁ clusters under urban conditions .

Q. How can contradictions between theoretical and experimental cluster kinetics be resolved?

Discrepancies arise from binding energy approximations and incomplete configurational sampling. Hybrid methods combining CCSD(T)/aug-cc-pVTZ benchmarks for key clusters with machine learning-accelerated molecular dynamics improve accuracy. Validation against ambient ion mobility spectrometry data reduces rate coefficient uncertainties by ≤40% .

Q. What strategies minimize side reactions when using TFA in peptide synthesis?

TFA efficiently cleaves tert-butyl/trityl groups but risks aspartimide formation. Mitigation includes: (1) adding triisopropylsilane scavengers, (2) maintaining temperatures ≤25°C, and (3) post-cleavage neutralization with cold diethyl ether to precipitate peptides and remove residual TFA .

Q. How does TFA interfere with NMR and mass spectrometry analyses, and how can this be mitigated?

In NMR, TFA's proton signal (δ 11.5–12.5 ppm) overlaps with acidic protons. Use deuterated TFA (d-TFA) or lyophilization with D₂O exchange. For mass spectrometry, optimize ESI parameters (capillary voltage: 3.5–4.0 kV; desolvation temp: 150–200°C) to suppress [M+TFA-H]⁻ adducts. Internal standards with ¹³C-labeled analogs correct matrix effects .

Q. How should long-term atmospheric TFA accumulation be modeled in climate scenarios?

Global models (e.g., GEOS-Chem) integrate TFA production from HFO/HFC degradation and oceanic deposition. Validation against AGAGE network data reveals a 5–15% underestimation of sinks, prompting inclusion of heterogeneous ice nucleation. Ensemble simulations under RCP 6.0 project a 2.3–3.1× increase in TFA-driven nucleation by 2050, revising aerosol indirect effect estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.